molecular formula C22H31ClN2S B14490379 10-(3-Dimethylaminopropyl)-2-(1,1-dimethylpropyl)-phenothiazine hydrochloride CAS No. 63834-05-9

10-(3-Dimethylaminopropyl)-2-(1,1-dimethylpropyl)-phenothiazine hydrochloride

Cat. No.: B14490379
CAS No.: 63834-05-9
M. Wt: 391.0 g/mol
InChI Key: KDQYKOUUVSPPPI-UHFFFAOYSA-N
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Description

10-(3-Dimethylaminopropyl)-2-(1,1-dimethylpropyl)-phenothiazine hydrochloride is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents. This compound is characterized by its complex structure, which includes a phenothiazine core substituted with a dimethylaminopropyl group and a dimethylpropyl group, making it a unique entity in its class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-Dimethylaminopropyl)-2-(1,1-dimethylpropyl)-phenothiazine hydrochloride typically involves multiple steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.

    Substitution Reactions: The introduction of the dimethylaminopropyl group and the dimethylpropyl group is achieved through substitution reactions. These reactions often require the use of strong bases and specific solvents to facilitate the substitution.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures are stringent to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

10-(3-Dimethylaminopropyl)-2-(1,1-dimethylpropyl)-phenothiazine hydrochloride undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenothiazines.

Scientific Research Applications

10-(3-Dimethylaminopropyl)-2-(1,1-dimethylpropyl)-phenothiazine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenothiazine derivatives.

    Biology: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, particularly its potential as an antipsychotic and antiemetic agent.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 10-(3-Dimethylaminopropyl)-2-(1,1-dimethylpropyl)-phenothiazine hydrochloride involves its interaction with various molecular targets:

    Receptor Binding: The compound binds to dopamine receptors, inhibiting dopamine activity, which is crucial for its antipsychotic effects.

    Pathways Involved: It affects neurotransmitter pathways, particularly those involving dopamine and serotonin, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

    Promethazine: Known for its antiemetic and antihistamine effects.

    Thioridazine: Used as an antipsychotic with a similar mechanism of action.

Uniqueness

10-(3-Dimethylaminopropyl)-2-(1,1-dimethylpropyl)-phenothiazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other phenothiazines. Its structure allows for specific receptor interactions, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

63834-05-9

Molecular Formula

C22H31ClN2S

Molecular Weight

391.0 g/mol

IUPAC Name

N,N-dimethyl-3-[2-(2-methylbutan-2-yl)phenothiazin-10-yl]propan-1-amine;hydrochloride

InChI

InChI=1S/C22H30N2S.ClH/c1-6-22(2,3)17-12-13-21-19(16-17)24(15-9-14-23(4)5)18-10-7-8-11-20(18)25-21;/h7-8,10-13,16H,6,9,14-15H2,1-5H3;1H

InChI Key

KDQYKOUUVSPPPI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl

Origin of Product

United States

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